(1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl)methanol is a chemical compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents. Its molecular formula is , and it features both benzimidazole and dichlorobenzyl moieties, which contribute to its unique properties and biological activities.
The compound is classified under the category of benzimidazole derivatives, which are characterized by a fused benzene and imidazole ring. These compounds are often explored for their pharmacological properties, including antifungal, antiviral, and anticancer activities. The specific structure of (1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl)methanol allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of (1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl)methanol typically involves several key steps:
The molecular structure of (1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl)methanol can be represented by its structural formula:
Key structural features include:
(1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions:
These reactions are essential for further functionalization of the compound to explore its biological activities .
The mechanism of action for (1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets within biological systems:
Research indicates that such interactions could lead to various therapeutic effects, including anticancer and antimicrobial activities .
(1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl)methanol has several scientific uses:
The benzimidazole core—a fused bicyclic system comprising benzene and imidazole rings—serves as a privileged scaffold in drug discovery due to its versatile hydrogen-bonding capabilities, planarity, and aromatic character. This framework enables diverse non-covalent interactions with biological targets, including π-π stacking with protein aromatic residues and hydrogen bonding via the imidazole nitrogen (N3) [5]. The C2 position is particularly amenable to functionalization, with hydroxymethyl (–CH₂OH) substitutions enhancing solubility and enabling further derivatization [3] [6]. Molecular weight analyses of benzimidazole derivatives reveal that additions at N1 and C2 typically yield compounds ranging from 250–400 g/mol—optimal for cell membrane penetration [5] [6]. The scaffold’s rigidity also facilitates stable binding to enzyme active sites, as evidenced by crystallographic studies of benzimidazole-protein complexes [7].
Table 1: Key Physicochemical Properties of Representative Benzimidazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Notable Functional Groups | logP* (Predicted) | |
---|---|---|---|---|---|
(1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl)methanol | C₁₅H₁₂Cl₂N₂O | 307.18 | 2,6-Cl₂-benzyl, –CH₂OH | 3.1 | |
[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol | C₁₅H₁₃ClN₂O | 272.73 | 4-Cl-benzyl, –CH₂OH | 2.8 | [3] |
(1-Heptyl-1H-benzimidazol-2-yl)methanol | C₁₅H₂₂N₂O | 246.35 | n-Heptyl, –CH₂OH | 3.0 | [6] |
1-(3,4-Dichlorobenzyl)-1H-benzimidazole | C₁₄H₁₀Cl₂N₂ | 277.15 | 3,4-Cl₂-benzyl | 3.8 | [7] |
*Calculated using fragment-based methods
Halogenated benzyl groups at N1 significantly modulate benzimidazole bioactivity through steric, electronic, and lipophilic effects. Dichloro substitutions enhance metabolic stability and membrane permeability by increasing lipophilicity (logP +0.5–1.0 vs. non-halogenated analogs) [5]. The 2,6-dichloro configuration imposes ortho-steric constraints that restrict bond rotation, potentially conferring selectivity in target binding [7]. Crystallographic data of 2-(3,4-dichlorobenzyl)-1H-benzimidazole confirms bond lengths of 1.732 Å for C–Cl, with dihedral angles between benzyl and benzimidazole planes influencing molecular conformation [7]. Notably, halogen position dictates bioactivity:
This target compound integrates three critical elements:
Synthesis typically employs a condensation strategy: 2-chloro-1-(2,6-dichlorophenyl)methanone reacts with 2-aminobenzyl alcohol derivatives under acidic catalysis, followed by reduction. Yields for analogous N-benzylations range from 65–85% [5] [7]. Computational models predict moderate oral bioavailability (F~50%) due to balanced logP (~3.1) and polar surface area (~45 Ų). Research applications span:
Table 2: Predicted Bioactivity Profile of (1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl)methanol
Biological Activity | Predicted Potency | Structural Basis | Analog Support |
---|---|---|---|
Antibacterial | MIC: 4–32 μg/mL (Gram-positive) | Enhanced lipophilicity from Cl groups promotes membrane penetration | 3,4-Dichloro analog inhibits S. aureus at 8–16 μg/mL [5] |
Anticancer | IC₅₀: 10⁻⁶–10⁻⁵ M (solid tumors) | Planar benzimidazole intercalates DNA; Cl groups stabilize target binding | Related compounds show apoptosis via mitochondrial pathway [5] |
Enzyme Inhibition | Kᵢ: ~100 nM (kinases) | Steric bulk of 2,6-Cl₂-benzyl may confer kinase selectivity | Benzimidazole scaffolds inhibit NF-κB [7] |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8